molecular formula C13H9FO3 B6377791 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol CAS No. 1261987-85-2

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol

Cat. No.: B6377791
CAS No.: 1261987-85-2
M. Wt: 232.21 g/mol
InChI Key: GEQQUFJOVJWQEJ-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . Another approach includes the selective introduction of a fluorine atom into a disubstituted aromatic compound in an acid medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(3-Fluoro-4-hydroxyphenyl)-2-carboxyphenol.

    Reduction: Formation of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyphenol.

    Substitution: Formation of various substituted phenols depending on the substituent introduced.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-5-8(3-4-12(11)16)9-1-2-10(7-15)13(17)6-9/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQQUFJOVJWQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685101
Record name 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-85-2
Record name 3'-Fluoro-3,4'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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